molecular formula C15H13NO3S B2666053 5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid CAS No. 154187-23-2

5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B2666053
CAS No.: 154187-23-2
M. Wt: 287.33
InChI Key: IIFBWDLQHRNMEP-UHFFFAOYSA-N
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Description

5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure

Scientific Research Applications

5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:

Future Directions

Tetrahydrothieno pyridine and its derivatives are an important class of heterocyclic compounds that are widely distributed in nature . They have shown potent biological activities and may be considered as lead molecules for the development of future drugs . Many drug molecules are available in the market and many molecules are in clinical development containing tetrahydrothieno pyridine nucleus as an important core .

Preparation Methods

The synthesis of 5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of a benzoyl-substituted thiophene derivative with a pyridine carboxylic acid derivative can be achieved using catalysts and solvents such as acetic acid or sulfuric acid . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-benzoyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-14(10-4-2-1-3-5-10)16-7-6-12-11(9-16)8-13(20-12)15(18)19/h1-5,8H,6-7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFBWDLQHRNMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)C(=O)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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